Cas no 824-62-4 (Bicyclo2.2.1heptane-2-carboxylic Acid)

Bicyclo2.2.1heptane-2-carboxylic Acid structure
824-62-4 structure
Product Name:Bicyclo2.2.1heptane-2-carboxylic Acid
Número CAS:824-62-4
MF:C8H12O2
Megavatios:140.179682731628
MDL:MFCD19237255
CID:39995
PubChem ID:79113
Update Time:2024-10-27

Bicyclo2.2.1heptane-2-carboxylic Acid Propiedades químicas y físicas

Nombre e identificación

    • Bicyclo[2.2.1]heptane-2-carboxylic acid
    • Norbornane-2-carboxylic acid
    • C8H12O2
    • predominantly endo isomer
    • 2.5-Methylen-hexahydrobenzoesaeure
    • 2-NORBORNANECARBOXYLIC ACID
    • 2-norbornylcarboxylic acid
    • Einecs 212-532-2
    • 2-Norbornanecarboxylic acid (6CI, 7CI, 8CI)
    • 2-Norcamphanecarboxylic acid (4CI)
    • 934-29-2
    • 2-Norbornanecarboxylic acid, endo-
    • (2S)-Norbornane-2-carboxylicacid
    • ENDO-BICYCLO(2.2.1)HEPTANE-2-CARBOXYLIC A CID
    • NSC152331
    • NSC-152331
    • AB86378
    • Bicyclo[2.2.1]heptane-2-carboxylicacid
    • Bicyclo(2,2,1)heptane-2-carboxylic acid
    • NoName_413
    • AB86072
    • SY157619
    • AKOS016874856
    • 2-Norcamphanecarboxylic acid
    • NS00042876
    • NCIOpen2_001057
    • (1R,2R,4S)-bicyclo[2.2.1]heptane-2-carboxylic acid
    • 2-norbornane carboxylic acid
    • MFCD00167749
    • SCHEMBL108141
    • AKOS001175785
    • PB48233
    • PS-4221
    • AM807074
    • 2-norbornanecarboxlic acid
    • Bicyclo[2.2.1]heptane-2-carboxylic acid, endo-
    • NSC 152331
    • Bicyclo(2.2.1)heptane-2-carboxylic acid, endo-
    • STR06793
    • DTXSID90901315
    • AB86124
    • EN300-15401
    • Bicyclo(2.2.1)heptane-2-carboxylic acid
    • 824-62-4
    • bicyclo[2.2.1]heptane-2-carboxylic acid;Bicyclo[2.2.1]heptane-2-carboxylic acid
    • endo-Bicyclo(2.2.1)heptane-2-carboxylic acid
    • CS-W016458
    • Z147433488
    • FT-0622956
    • A849093
    • STK430693
    • (1S,4R)-norbornane-2-carboxylic acid
    • (1R,2S,4S)-rel-norbornane-2-carboxylic acid
    • DB-393463
    • exo-Norbornane-2-carboxylic acid
    • Bicyclo2.2.1heptane-2-carboxylic Acid
    • MDL: MFCD19237255
    • Renchi: 1S/C8H12O2/c9-8(10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2,(H,9,10)
    • Clave inchi: JESWDXIHOJGWBP-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C2CC(CC2)C1)O
    • Brn: 2042631

Atributos calculados

  • Calidad precisa: 140.08400
  • Masa isotópica única: 140.084
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 1
  • Complejidad: 165
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 3
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 37.3A^2
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none
  • Xlogp3: 1.8

Propiedades experimentales

  • Color / forma: 未确定
  • Denso: 1.193
  • Punto de fusión: 40°C
  • Punto de ebullición: 134-136°C 16mm
  • Punto de inflamación: >100°C
  • índice de refracción: 1.4855
  • Coeficiente de distribución del agua: Insoluble in water.
  • PSA: 37.30000
  • Logp: 1.50720
  • Disolución: 未确定
  • Presión de vapor: 0.0±1.0 mmHg at 25°C

Bicyclo2.2.1heptane-2-carboxylic Acid Información de Seguridad

Bicyclo2.2.1heptane-2-carboxylic Acid Datos Aduaneros

  • Código HS:2916209090
  • Datos Aduaneros:

    中国海关编码:

    2916209090

    概述:

    2916209090 其他(环烷、环烯、环萜烯)一元羧酸(包括酸酐、酰卤化物,过氧化物和过氧酸及该税号的衍生物). 增值税率:17.0% 退税率:9.0% 监管条件:AB(入境货物通关单,出境货物通关单) 最惠国关税:6.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    R.进口食品卫生监督检验
    S.出口食品卫生监督检验
    M.进口商品检验
    N.出口商品检验

    Summary:

    2916209090 other cyclanic, cyclenic or cyclotherpenic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

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Bicyclo2.2.1heptane-2-carboxylic Acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: (SP-5-12)-[N2,N6-Bis(1,1-dimethylethyl)-2,6-pyridinedimethanamine-κN1,κN2,κN6]di… Solvents: Toluene ;  16 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Referencia
Cobalt-Catalyzed Acceptorless Dehydrogenation of Alcohols to Carboxylate Salts and Hydrogen
Pradhan, Deepak Ranjan; et al, Organic Letters, 2020, 22(5), 1852-1857

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Water
Referencia
High-pressure studies. 28. cis-Diazenes. Pressure effects on their thermal deazatization and isomerization reactions
Neuman, Robert C. Jr.; et al, Journal of Organic Chemistry, 1990, 55(15), 4564-8

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydroquinone ;  180 °C
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
1.3 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Referencia
Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study
Liu, Xin; et al, Angewandte Chemie, 2023, 62(43),

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Boron trifluoride Solvents: Water
Referencia
Synthesis of carbonic acids of the bicycloheptane and tricyclodecane series
Koch, Herbert; et al, Justus Liebigs Annalen der Chemie, 1960, 638, 111-21

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: 9-BBN dimer Solvents: 2-Methyltetrahydrofuran ;  24 h, rt → 70 °C
1.2 Catalysts: Sodium tert-butoxide ,  Cuprous iodide ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 2-Methyltetrahydrofuran ;  30 min, 20 °C
1.3 Reagents: Cesium fluoride ;  24 h, 120 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  basified
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Exploration of New Biomass-Derived Solvents: Application to Carboxylation Reactions
Gevorgyan, Ashot ; et al, ChemSusChem, 2020, 13(8), 2080-2088

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide ,  Hydrazine hydrate (1:1) Catalysts: Nickel dichloride Solvents: Water ;  rt → 60 °C; 60 °C; 4 h, 60 °C; cooled
1.2 Reagents: Sulfuric acid Solvents: Water
Referencia
Colloid and nanodimensional catalysts in organic synthesis: I. Investigation of hydrogenation selectivity of unsaturated compounds with hydrazine hydrate and aluminum hydride
Popov, Yu. V.; et al, Russian Journal of General Chemistry, 2014, 84(3), 444-448

Métodos de producción 7

Condiciones de reacción
Referencia
Bicyclo[3.2.2]non-1-ene: matrix isolation and spectroscopic characterization of a moderately strained bridgehead olefin
Gudipati, Murthy S.; et al, Journal of Organic Chemistry, 1993, 58(14), 3668-74

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water
Referencia
Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study
Liu, Xin; et al, Angewandte Chemie, 2023, 62(43),

Métodos de producción 9

Condiciones de reacción
1.1 Solvents: Diethyl ether
Referencia
Preparation of geometrically isomeric Grignard reagents and the stereochemical courses of their reactions
Jensen, Frederick R.; et al, Journal of the American Chemical Society, 1966, 88(14), 3437-8

Métodos de producción 10

Condiciones de reacción
Referencia
Z-Selective Olefin Synthesis via Iron-Catalyzed Reductive Coupling of Alkyl Halides with Terminal Arylalkynes
Cheung, Chi Wai; et al, Journal of the American Chemical Society, 2015, 137(15), 4932-4935

Bicyclo2.2.1heptane-2-carboxylic Acid Raw materials

Bicyclo2.2.1heptane-2-carboxylic Acid Preparation Products

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